molecular formula C9H14O2 B097225 Ethyl hept-2-ynoate CAS No. 16930-95-3

Ethyl hept-2-ynoate

Cat. No.: B097225
CAS No.: 16930-95-3
M. Wt: 154.21 g/mol
InChI Key: GDCQMGYMFGPMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hept-2-ynoate, also known as ethyl 2-heptynoate, is an organic compound with the molecular formula C9H14O2. It is an ester derived from hept-2-ynoic acid and ethanol. This compound is characterized by its unique structure, which includes a triple bond between the second and third carbon atoms in the heptane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Ethyl hept-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive compounds.

    Industry: this compound is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Safety and Hazards

Ethyl hept-2-ynoate is associated with several hazard statements, including H315, H319, H335, and H227 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hept-2-ynoate can be synthesized through several methods. One common approach involves the esterification of hept-2-ynoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps like distillation to obtain the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl hept-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: The compound can be reduced to ethyl heptanoate using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed:

    Oxidation: Diketones, carboxylic acids

    Reduction: Ethyl heptanoate

    Substitution: Amides, esters

Mechanism of Action

The mechanism by which ethyl hept-2-ynoate exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. The triple bond in its structure can also participate in various chemical reactions, influencing the pathways and products formed.

Comparison with Similar Compounds

Ethyl hept-2-ynoate can be compared with other esters and alkynes:

    Ethyl heptanoate: Similar in structure but lacks the triple bond, resulting in different reactivity and applications.

    Hept-2-ynoic acid: The parent acid of this compound, used in similar synthetic applications but with different properties due to the absence of the ester group.

    Ethyl but-2-ynoate: A shorter-chain ester with a similar triple bond, used in different contexts due to its shorter carbon chain.

This compound stands out due to its specific combination of an ester group and a triple bond, making it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

ethyl hept-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCQMGYMFGPMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168692
Record name Ethyl hept-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16930-95-3
Record name Ethyl 2-heptynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16930-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hept-2-ynoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016930953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16930-95-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hept-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hept-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl hept-2-ynoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl hept-2-ynoate
Reactant of Route 3
Reactant of Route 3
Ethyl hept-2-ynoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl hept-2-ynoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl hept-2-ynoate
Reactant of Route 6
Reactant of Route 6
Ethyl hept-2-ynoate
Customer
Q & A

Q1: What is the significance of Ethyl 2-heptynoate in the context of the research presented?

A1: Ethyl 2-heptynoate serves as a model substrate to demonstrate the ability of a nickel-based electrocatalyst to perform hydride transfer reactions, moving beyond its typical role in hydrogen evolution. The researchers successfully reduced Ethyl 2-heptynoate to the corresponding alkene with high stereoselectivity (over 20:1 Z/E ratio) using a phosphine-cobalt precatalyst in conjunction with the PCET mediator system. [] This highlights the potential of this catalytic system for selective organic transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.